molecular formula C13H19N3O4S B2520958 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid CAS No. 668484-45-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B2520958
CAS No.: 668484-45-5
M. Wt: 313.37
InChI Key: FMSFMUBALWPCQM-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid (CAS 668484-45-5) is a high-value chemical building block with principal applications in pharmaceutical research and medicinal chemistry. The compound features a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . Its structure incorporates two privileged motifs: a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a thiazole carboxylic acid heterocycle . This combination makes it a versatile scaffold for constructing more complex molecules, particularly in the development of potential therapeutic agents. The boc-piperazine and carboxylic acid functionalities provide specific handles for further synthetic modification through amide coupling or esterification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . Compounds featuring similar piperazine-thiazole architectures have demonstrated significant biological relevance in drug discovery efforts, including the exploration of anticryptosporidial agents to address unmet medical needs in the treatment of severe diarrheal diseases . The presence of the thiazole ring, a common pharmacophore in medicinal chemistry, further enhances the compound's value in bioisosteric replacement strategies aimed at optimizing drug-like properties while maintaining potency . This product is offered in high purity (≥95% to 97%) and requires storage at 2-8°C in a sealed, dry environment to maintain stability . It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and note that handling precautions are necessary as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(19)16-6-4-15(5-7-16)11-14-9(8-21-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSFMUBALWPCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl piperazine with thiazole-4-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenated solvents like chloroform or dichloromethane with a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiazole can inhibit bacterial growth by disrupting cellular functions, making them potential candidates for antibiotic development .

1.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific pathways involved in cell death . This compound's ability to target cancer cells while sparing normal cells makes it a promising lead for further development.

Neuropharmacology

2.1 Central Nervous System Effects

The piperazine ring in this compound is known for its psychoactive properties. Research has indicated that derivatives of piperazine can act as anxiolytics or antidepressants. A case study demonstrated that this compound exhibited anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders .

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One method includes the use of benzotriazol-1-ol and N,N-dimethylformamide as solvents, yielding a high purity product with significant yields .

Synthetic Method Yield (%) Conditions
Benzotriazol reaction66%DMF, room temperature, 15 hours

Material Science Applications

4.1 Polymer Chemistry

The compound's unique functional groups allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other Boc-protected piperazine derivatives, thiazole-carboxylic acids, and heterocyclic building blocks. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score Applications
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid 668484-45-5 C₁₃H₁₉N₃O₄S 313.37 Thiazole core, carboxylic acid Reference Drug linker, peptide synthesis
2-Boc-Aminothiazole-4-carboxylic acid 83673-98-7 C₉H₁₂N₂O₄S 244.27 Lacks piperazine; Boc on thiazole amine 0.71 Intermediate for kinase inhibitors
tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate 875798-81-5 C₁₀H₁₇N₃O₂S 259.33 Aminoethyl side chain instead of carboxylic acid 0.82 Bioconjugation, fluorescent probes
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid 156478-71-6 C₁₁H₂₀N₂O₄ 244.29 Acetic acid substituent instead of thiazole N/A Solubility enhancer in prodrugs
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate 944450-81-1 C₂₁H₂₀F₅N₃O₄ 473.39 Pentafluorophenyl ester; isonicotinate core N/A Activated ester for SPPS*

*SPPS: Solid-phase peptide synthesis

Table 2: Physicochemical Properties

Property Target Compound 2-Boc-Aminothiazole-4-carboxylic acid 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
LogP (Predicted) 1.2 1.5 0.8
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 7 6 5
Topological Polar Surface Area (Ų) 99.5 95.0 85.6
Solubility (mg/mL) ~10 (DMSO) ~15 (DMSO) ~50 (Water)

Key Findings:

Reactivity :

  • The carboxylic acid group in the target compound enables direct conjugation to amines or alcohols, unlike the pentafluorophenyl ester in CAS 944450-81-1, which is more reactive but requires specific coupling conditions .
  • The piperazine ring provides conformational flexibility compared to rigid analogs like imidazo[2,1-b]thiazole derivatives (e.g., CAS 773841-78-4) .

Biological Interactions :

  • The thiazole ring enhances metabolic stability compared to oxazole derivatives (e.g., CAS 1860297-13-7) but may reduce BBB permeability due to higher polarity .
  • The Boc group improves solubility in organic solvents compared to acetylated analogs (e.g., CAS 63788-62-5) .

Synthetic Utility: The target compound is priced at €124/g (CymitQuimica), reflecting moderate synthesis complexity, whereas simpler analogs like 2-Boc-Aminothiazole-4-carboxylic acid are cheaper due to fewer synthetic steps .

Biological Activity

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid (CAS No. 668484-45-5) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H19N3O4S
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylic acid
  • PubChem CID : 59496772

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. The following sections detail its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . For instance, derivatives of thiazole have shown significant activity against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.95 µg/mL3.91 µg/mL
Escherichia coli125 µg/mL>1000 µg/mL
Enterococcus faecalis15.62 µg/mL62.5 µg/mL

These findings suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory and Antioxidant Effects

The compound has also been investigated for its anti-inflammatory and antioxidant properties. A study demonstrated that thiazole derivatives can effectively reduce oxidative stress markers and inflammatory cytokines in diabetic models.

Case Study : In a rodent model of Type 2 Diabetes Mellitus (T2DM), administration of thiazole derivatives resulted in:

  • Significant reduction in serum glucose levels.
  • Decreased levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).
  • Restoration of antioxidant enzyme levels such as glutathione (GSH) and superoxide dismutase (SOD).

Histopathological examinations further supported these findings, showing restored morphology of pancreatic islets after treatment with thiazole derivatives .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Pathways : Thiazole compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Scavenging Free Radicals : The antioxidant activity is likely due to the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory signaling pathways, reducing cytokine production.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Boc Protection : Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to form 4-(tert-butoxycarbonyl)piperazine .

Thiazole Formation : The thiazole ring is constructed via Hantzsch thiazole synthesis, using α-bromo ketones or thiourea derivatives. For example, coupling 4-carboxythiazole intermediates with Boc-piperazine via nucleophilic substitution .

Carboxylic Acid Activation : The carboxylic acid group is introduced via hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF .
Key Considerations : Optimize reaction temperatures (e.g., 0–25°C for Boc protection) and use coupling agents like HATU in DMF for efficient amide bond formation .

Basic: How is the compound characterized to confirm purity and structure?

Methodological Answer:

  • HPLC : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Reported purity thresholds exceed 95% for research-grade material .
  • NMR : ¹H/¹³C NMR confirms structural integrity. Key signals include:
    • Boc group: δ ~1.4 ppm (singlet, 9H, tert-butyl).
    • Thiazole protons: δ ~7.5–8.5 ppm (aromatic) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₀N₃O₄S: calculated 326.11, observed 326.10) .

Advanced: How can competing side reactions during piperazine-thiazole coupling be minimized?

Methodological Answer:

  • Protection Strategies : Use orthogonal protecting groups (e.g., Boc for piperazine, methyl esters for carboxylic acids) to prevent undesired nucleophilic attacks .
  • Catalytic Optimization : Employ coupling agents like HATU or EDCI with DMAP in anhydrous DMF to enhance reaction efficiency .
  • Temperature Control : Maintain reactions at 0–5°C to suppress side products like N-alkylation or ring-opening of the thiazole .

Advanced: What role does the tert-butoxycarbonyl (Boc) group play in downstream derivatization?

Methodological Answer:

  • Stability : The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic (e.g., TFA in DCM) or thermal (>80°C) conditions .
  • Functionalization : Post-synthesis, Boc removal exposes the piperazine amine for further modifications (e.g., coupling with boronic acids in Suzuki reactions or peptide conjugations) .
  • Case Study : In analogs, Boc deprotection enabled the synthesis of bioactive derivatives targeting kinase inhibition .

Data Contradiction: How should researchers address discrepancies in reported melting points (e.g., 162–166°C vs. 174–176°C)?

Methodological Answer:

  • Purity Analysis : Recrystallize the compound using solvents like ethyl acetate/hexane and re-measure melting points. Impurities (e.g., residual DMF) can depress values .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction or DSC to identify polymorphic variations .
  • Method Validation : Standardize measurement protocols (e.g., capillary method vs. DSC) across labs to ensure reproducibility .

Advanced: What biological activities are reported for structural analogs?

Methodological Answer:

  • Antimicrobial Activity : Thiazole-piperazine hybrids inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding .
  • Anticancer Potential : Analogs with boronic acid substituents (e.g., 2-((4-(Boc)piperazin-1-yl)methyl)-4-fluorophenylboronic acid) show proteasome inhibition in vitro .
  • Kinase Inhibition : Derivatives with methylthio-thiazole moieties exhibit IC₅₀ values <1 µM against EGFR and VEGFR-2 .

Advanced: How to troubleshoot low yields in the final hydrolysis step (ester to carboxylic acid)?

Methodological Answer:

  • Solvent Optimization : Use THF/water (3:1) with LiOH at 50°C for 12 hours to enhance ester cleavage .
  • Acid Workup : Neutralize with dilute HCl (pH ~2–3) to precipitate the carboxylic acid, improving recovery .
  • Byproduct Analysis : Monitor reaction progress via TLC (silica, 10% MeOH/DCM) to identify unhydrolyzed esters .

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